Elevenostat (JB3-22): A Technical Guide to its Discovery and Development
Elevenostat (JB3-22): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevenostat (JB3-22) is a selective, small molecule hydroxamic acid derivative that potently inhibits Histone Deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical development of Elevenostat. It details the compound's mechanism of action in key therapeutic areas such as oncology and reproductive biology, supported by comprehensive quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the fields of epigenetics, oncology, and drug development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making HDACs attractive therapeutic targets.
HDAC11 is the most recently discovered and only member of the class IV HDACs. Its unique substrate specificity and biological functions are still being elucidated. Unlike other HDACs, HDAC11 has been shown to be an efficient defatty-acylase, removing long-chain fatty acyl groups from lysine residues. This distinct activity suggests a specialized role in cellular processes.
Elevenostat (JB3-22) has emerged as a selective inhibitor of HDAC11, providing a valuable chemical tool to probe the biological functions of this enzyme and a potential therapeutic agent. This guide will cover the key aspects of its discovery and preclinical development.
Discovery and Synthesis
The discovery of Elevenostat (JB3-22) was part of a broader effort to develop selective inhibitors for individual HDAC isoforms to better understand their specific biological roles and to develop more targeted therapeutics with potentially fewer side effects than pan-HDAC inhibitors.
Chemical Structure
The chemical structure of Elevenostat is N-hydroxy-4-(2-(2-methoxyphenyl)acetamido)benzamide. Its key features include a hydroxamic acid group, which acts as a zinc-binding moiety essential for HDAC inhibition, and a substituted benzamide core.
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Chemical Formula: C16H17N3O4
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Molecular Weight: 315.32 g/mol
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CAS Number: 1454902-97-6
Chemical Synthesis
The synthesis of Elevenostat and related N-hydroxy-4-(substituted-acetamido)benzamides can be achieved through a multi-step process. A general synthetic route is outlined below, based on standard organic chemistry principles for the formation of amides and hydroxamic acids.
A potential synthetic pathway involves the following key steps:
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Amide Bond Formation: Coupling of 2-methoxyphenylacetic acid with a protected 4-aminobenzoic acid derivative.
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Hydroxamic Acid Formation: Conversion of the carboxylic acid moiety of the benzamide intermediate into a hydroxamic acid.
The specific, detailed synthesis protocol for Elevenostat (JB3-22) is not publicly available in the reviewed literature. The following is a generalized representation of a plausible synthetic route.
Caption: Generalized synthetic workflow for Elevenostat (JB3-22).
Mechanism of Action and Preclinical Data
Elevenostat selectively inhibits the enzymatic activity of HDAC11. This inhibition leads to the hyperacetylation of HDAC11 substrates, altering downstream cellular processes. The preclinical development of Elevenostat has primarily focused on its anti-cancer effects, particularly in multiple myeloma, and its role in oocyte maturation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for Elevenostat from in vitro and in vivo studies.
| Parameter | Value | Cell Line/Model | Reference |
| HDAC11 IC50 | 0.235 µM | Recombinant Human HDAC11 | [1] |
| Cytotoxicity IC50 | 0.803 - 3.410 µM | Human Multiple Myeloma Cell Lines | [1] |
| Apoptosis Induction | ~31.4% Caspase-3 activation | MM1.S cells (at 750 nM for 48h) | [1] |
| In Vivo Efficacy | 1-10 mg/kg (i.p.) | Mouse model of multiple myeloma | [1] |
Anti-Multiple Myeloma Activity
In multiple myeloma, HDAC11 plays a critical role in plasma cell biology. Elevenostat has demonstrated significant anti-myeloma activity both in vitro and in vivo.
HDAC11 deacetylates and regulates the function of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for plasma cell survival. Inhibition of HDAC11 by Elevenostat leads to hyperacetylation of IRF4, which impairs its nuclear localization and binding to target gene promoters. This disruption of IRF4 function ultimately leads to apoptosis of multiple myeloma cells.
Caption: Elevenostat's mechanism in multiple myeloma.
Role in Oocyte Maturation
Elevenostat has been shown to inhibit the maturation of mouse oocytes. This effect is mediated through the disruption of the meiotic apparatus.
HDAC11 is involved in the deacetylation of α-tubulin and histone H4 at lysine 16 (H4K16). Acetylation of these proteins is crucial for the proper assembly and function of the meiotic spindle and kinetochore-microtubule attachments. By inhibiting HDAC11, Elevenostat leads to the hyperacetylation of α-tubulin and H4K16, resulting in spindle disintegration, chromosome dislocation, and meiotic arrest.[1]
Caption: Elevenostat's mechanism in oocyte maturation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of Elevenostat.
In Vitro HDAC11 Enzymatic Assay (Fluorometric)
This assay measures the ability of Elevenostat to inhibit the enzymatic activity of recombinant HDAC11.
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Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC11. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC11 activity.
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Materials:
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Recombinant human HDAC11 enzyme
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (containing a protease like trypsin and a HDAC inhibitor like Trichostatin A to stop the deacetylation reaction)
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Elevenostat (JB3-22) at various concentrations
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96-well black microplate
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Fluorescence plate reader
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Procedure:
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Prepare serial dilutions of Elevenostat in Assay Buffer.
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In a 96-well plate, add the HDAC11 enzyme to all wells except the blank.
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Add the diluted Elevenostat or vehicle control to the respective wells.
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Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
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Incubate the plate at 37°C for 30-60 minutes.
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Stop the reaction by adding the Developer Solution.
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Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
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Measure the fluorescence at an excitation wavelength of 355-365 nm and an emission wavelength of 450-460 nm.
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Calculate the percent inhibition for each concentration of Elevenostat and determine the IC50 value using non-linear regression analysis.
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Cell Viability Assay (CCK-8)
This assay determines the cytotoxic effects of Elevenostat on multiple myeloma cell lines.
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Principle: The water-soluble tetrazolium salt, WST-8, in the Cell Counting Kit-8 (CCK-8) is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
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Materials:
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Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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Elevenostat (JB3-22)
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CCK-8 reagent
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96-well clear microplate
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Microplate reader
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Procedure:
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Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Prepare serial dilutions of Elevenostat in complete culture medium and add 10 µL to the respective wells.
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Incubate the plate for 72 hours.
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Add 10 µL of CCK-8 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
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Apoptosis Assay (Caspase-3 Activation by Flow Cytometry)
This assay quantifies the induction of apoptosis by Elevenostat through the detection of activated caspase-3.
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Principle: Activated caspase-3 is a key effector in the apoptotic pathway. A fluorescently labeled inhibitor of caspase-3 (e.g., a FAM-DEVD-FMK) irreversibly binds to activated caspase-3 in apoptotic cells, allowing for their detection by flow cytometry.
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Materials:
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Multiple myeloma cell lines
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Elevenostat (JB3-22)
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Fluorescently labeled caspase-3 inhibitor kit
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Flow cytometer
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Procedure:
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Treat multiple myeloma cells with Elevenostat (e.g., 750 nM) or vehicle control for 48 hours.
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Harvest the cells and wash with PBS.
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Resuspend the cells in the provided wash buffer.
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Add the fluorescently labeled caspase-3 inhibitor to the cell suspension.
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Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
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Wash the cells twice to remove any unbound inhibitor.
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Resuspend the cells in the provided analysis buffer.
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Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC).
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Quantify the percentage of cells positive for activated caspase-3.
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In Vivo Multiple Myeloma Mouse Model
This protocol describes the use of a syngeneic mouse model to evaluate the in vivo anti-tumor efficacy of Elevenostat.
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Animal Model: C57BL/KaLwRij mice are typically used as they are syngeneic to the 5TGM1 multiple myeloma cell line.
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Cell Line: 5TGM1 murine multiple myeloma cells.
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Procedure:
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Culture 5TGM1 cells and harvest them during the logarithmic growth phase.
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Inject 1 x 10^6 5TGM1 cells intravenously into the tail vein of the mice.
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Monitor the mice for signs of disease progression, which can include hind limb paralysis and weight loss. Tumor burden can be monitored by measuring serum levels of myeloma-specific IgG2bκ.
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Once the disease is established (e.g., after 2 weeks), randomize the mice into treatment and control groups.
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Administer Elevenostat (e.g., 1-10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. A typical dosing schedule is once daily for the first 10 days, followed by every other day.[1]
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Monitor the mice daily for body weight and clinical signs.
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Measure tumor burden weekly.
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The primary endpoint is typically overall survival. Mice are euthanized when they reach a predefined disease endpoint (e.g., significant weight loss, paralysis).
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Analyze the data for tumor growth inhibition and survival benefit.
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Experimental and Developmental Workflows
The following diagrams illustrate the workflows for the discovery and evaluation of Elevenostat.
Drug Discovery and Preclinical Development Workflow
This workflow outlines the major stages from initial screening to in vivo testing.
Caption: Overall workflow for Elevenostat's discovery and development.
Cell-Based Assay Workflow
This diagram details the steps involved in performing the cell-based assays.
Caption: Workflow for in vitro cell-based assays.
Conclusion and Future Directions
Elevenostat (JB3-22) is a valuable research tool for elucidating the biological roles of HDAC11 and holds promise as a therapeutic candidate. Its selective inhibition of HDAC11 has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma and has revealed a critical role for HDAC11 in oocyte maturation.
Future research should focus on several key areas:
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Comprehensive Selectivity and Off-Target Profiling: A complete understanding of Elevenostat's selectivity against all HDAC isoforms and other potential off-targets is necessary.
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Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are required to optimize dosing regimens and to understand the drug's behavior in vivo.
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Exploration of Other Therapeutic Areas: Given the diverse roles of HDACs, the therapeutic potential of Elevenostat should be investigated in other diseases, such as inflammatory and neurodegenerative disorders.
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Combination Therapies: Evaluating the synergistic effects of Elevenostat with other anti-cancer agents could lead to more effective treatment strategies for multiple myeloma and other malignancies.
The continued development and study of Elevenostat will undoubtedly contribute to our understanding of HDAC11 biology and may lead to novel therapeutic interventions for a range of diseases.
